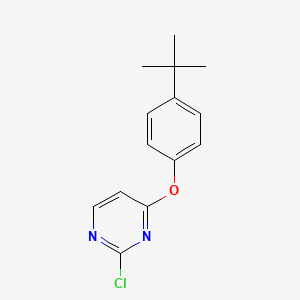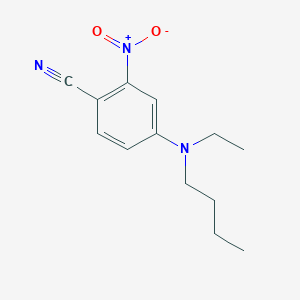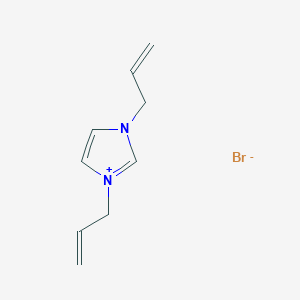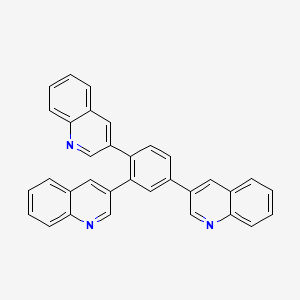silane CAS No. 668968-88-5](/img/structure/B12531926.png)
[4-(Chloromethyl)phenyl](tripropoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClO3Si. It is a derivative of phenylsilane, where the phenyl group is substituted with a chloromethyl group and three propoxy groups attached to the silicon atom. This compound is known for its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenylsilane typically involves the reaction of 4-(chloromethyl)phenylsilane with propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tripropoxy derivative. The general reaction can be represented as follows:
4-(Chloromethyl)phenylsilane+3Propanol→4-(Chloromethyl)phenylsilane+3HCl
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)phenylsilane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
4-(Chloromethyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts for hydrolysis and condensation reactions
Solvents: Organic solvents such as toluene, dichloromethane, or ethanol
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Silanols and siloxanes
Condensation Products: Polysiloxanes and cross-linked siloxane networks
科学的研究の応用
Chemistry
In chemistry, 4-(Chloromethyl)phenylsilane is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also utilized in the synthesis of bioactive molecules and drug delivery systems.
Medicine
In medicine, 4-(Chloromethyl)phenylsilane is explored for its potential in drug formulation and delivery. Its ability to form stable siloxane bonds makes it useful in the development of long-lasting medical implants and coatings.
Industry
In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its reactivity and ability to form strong bonds make it valuable in the manufacturing of high-performance materials.
作用機序
The mechanism of action of 4-(Chloromethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the propoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable siloxane networks.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- 4-(Chloromethyl)phenyltrichlorosilane
- 4-(Chloromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-(Chloromethyl)phenylsilane offers unique advantages due to its tripropoxy groups. These groups provide enhanced solubility in organic solvents and improved reactivity in hydrolysis and condensation reactions. Additionally, the presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in various chemical processes.
特性
CAS番号 |
668968-88-5 |
|---|---|
分子式 |
C16H27ClO3Si |
分子量 |
330.9 g/mol |
IUPAC名 |
[4-(chloromethyl)phenyl]-tripropoxysilane |
InChI |
InChI=1S/C16H27ClO3Si/c1-4-11-18-21(19-12-5-2,20-13-6-3)16-9-7-15(14-17)8-10-16/h7-10H,4-6,11-14H2,1-3H3 |
InChIキー |
NNLZVXQEARVSMB-UHFFFAOYSA-N |
正規SMILES |
CCCO[Si](C1=CC=C(C=C1)CCl)(OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)


![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)

![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)

